Cas no 2171684-23-2 (2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidocyclobutyl}acetic acid)

2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidocyclobutyl}acetic acid is a specialized organic compound with unique structural features. It exhibits high purity and stability, making it suitable for advanced chemical research and development. The compound's complex structure offers potential for diverse applications in organic synthesis, including the development of novel pharmaceuticals and materials.
2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidocyclobutyl}acetic acid structure
2171684-23-2 structure
商品名:2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidocyclobutyl}acetic acid
CAS番号:2171684-23-2
MF:C25H28N2O6
メガワット:452.499627113342
CID:6512500
PubChem ID:165802154

2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidocyclobutyl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidocyclobutyl}acetic acid
    • 2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]cyclobutyl}acetic acid
    • EN300-1490684
    • 2171684-23-2
    • インチ: 1S/C25H28N2O6/c1-32-15-21(23(30)27-25(11-6-12-25)13-22(28)29)26-24(31)33-14-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-5,7-10,20-21H,6,11-15H2,1H3,(H,26,31)(H,27,30)(H,28,29)
    • InChIKey: BYFICOJRGLPVMF-UHFFFAOYSA-N
    • ほほえんだ: OC(CC1(CCC1)NC(C(COC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

  • せいみつぶんしりょう: 452.19473662g/mol
  • どういたいしつりょう: 452.19473662g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 10
  • 複雑さ: 702
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 114Ų

2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidocyclobutyl}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1490684-250mg
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]cyclobutyl}acetic acid
2171684-23-2
250mg
$3099.0 2023-09-28
Enamine
EN300-1490684-500mg
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]cyclobutyl}acetic acid
2171684-23-2
500mg
$3233.0 2023-09-28
Enamine
EN300-1490684-10000mg
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]cyclobutyl}acetic acid
2171684-23-2
10000mg
$14487.0 2023-09-28
Enamine
EN300-1490684-1000mg
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]cyclobutyl}acetic acid
2171684-23-2
1000mg
$3368.0 2023-09-28
Enamine
EN300-1490684-50mg
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]cyclobutyl}acetic acid
2171684-23-2
50mg
$2829.0 2023-09-28
Enamine
EN300-1490684-1.0g
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]cyclobutyl}acetic acid
2171684-23-2
1g
$0.0 2023-06-05
Enamine
EN300-1490684-100mg
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]cyclobutyl}acetic acid
2171684-23-2
100mg
$2963.0 2023-09-28
Enamine
EN300-1490684-5000mg
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]cyclobutyl}acetic acid
2171684-23-2
5000mg
$9769.0 2023-09-28
Enamine
EN300-1490684-2500mg
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]cyclobutyl}acetic acid
2171684-23-2
2500mg
$6602.0 2023-09-28

2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidocyclobutyl}acetic acid 関連文献

2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidocyclobutyl}acetic acidに関する追加情報

Introduction to 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidocyclobutyl}acetic Acid (CAS No. 2171684-23-2)

2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidocyclobutyl}acetic acid, identified by its Chemical Abstracts Service (CAS) number 2171684-23-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate cyclic and acyclic amide functionalities, which are strategically incorporated to modulate biological activity. The presence of a fluoren-9-ylmethoxycarbonyl moiety in its structure suggests potential applications in drug design, particularly in the development of protease inhibitors and other enzyme-targeting agents.

The molecular architecture of 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidocyclobutyl}acetic acid is notable for its chiral center and the presence of multiple substituents that enhance its pharmacological profile. The cyclobutyl ring introduces rigidity, which can be crucial for binding affinity and specificity in drug interactions. Meanwhile, the 3-methoxypropanamido group adds a layer of metabolic stability, making it a promising candidate for further medicinal chemistry exploration.

In recent years, there has been a surge in research focused on the development of novel compounds with enhanced binding affinity and selectivity towards biological targets. The fluoren-9-ylmethoxycarbonyl moiety, in particular, has been extensively studied for its ability to improve pharmacokinetic properties and reduce off-target effects. This functional group is often employed in peptide mimetics and peptidomimetics, where its structural stability and compatibility with biological systems are highly advantageous.

The synthesis of 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidocyclobutyl}acetic acid represents a significant achievement in multi-step organic synthesis. The process involves the strategic installation of protective groups, such as the carbomoyl group on the amino functionality, followed by selective deprotection under mild conditions. This approach ensures high yield and purity, which are critical for pharmaceutical applications. Additionally, the use of advanced catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, has enabled the efficient construction of complex molecular frameworks.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The combination of structural features—such as the rigid cyclobutyl ring, the methoxy-substituted amide group, and the fluorenylmethoxycarbonyl moiety—creates a versatile scaffold that can be modified to target specific biological pathways. For instance, modifications at the amino terminus or within the cyclobutyl ring could enhance binding interactions with enzymes or receptors involved in disease processes.

Recent studies have highlighted the importance of computational modeling in optimizing drug-like properties early in the discovery process. Molecular docking simulations have been employed to predict how 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidocyclobutyl}acetic acid interacts with potential targets such as kinases or proteases. These simulations have provided valuable insights into how structural modifications can improve binding affinity and selectivity, guiding experimental efforts toward more effective drug candidates.

The pharmacological potential of this compound is further supported by its solubility profile and metabolic stability. Unlike many small molecule drugs that suffer from poor solubility or rapid degradation, 2171684-23-2 exhibits favorable physicochemical properties that enhance bioavailability. This is particularly important for oral formulations where absorption into systemic circulation is critical for therapeutic efficacy.

In conclusion, 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidocyclobutyl}acetic acid (CAS No. 2171684-23-2) represents a promising candidate for further development in pharmaceutical research. Its unique structural features—particularly the fluoren-9-ylmethoxycarbonyl, cyclobutyl, and 3-methoxypropanamido moieties—make it an attractive scaffold for designing novel bioactive molecules. As research continues to uncover new therapeutic targets and mechanisms, compounds like this are poised to play a pivotal role in addressing unmet medical needs.

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